2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol
Description
Properties
CAS No. |
201599-22-6 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O/c1-6-4-8(11-2-3-15)14-9(13-6)7(10)5-12-14/h4-5,11,15H,2-3,10H2,1H3 |
InChI Key |
OIAATOHBNVCLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCO)N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
Heating 2 with excess ethanolamine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours achieves substitution. Triethylamine or potassium carbonate is often added to neutralize HCl byproducts. This method yields 2-((3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol (3 ) with 65–78% efficiency.
Table 1: Optimization of Direct Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 24 | 72 |
| DMSO | Et₃N | 100 | 12 | 78 |
| Ethanol | None | Reflux | 48 | 42 |
Catalytic Coupling Strategies
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, the 7-chloro intermediate reacts with ethanolamine to afford 3 in 85% yield. This method reduces reaction time to 6–8 hours but requires stringent anhydrous conditions.
One-Pot Synthesis via Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. A mixture of 5-amino-3-methylpyrazole, ethyl acetoacetate, and ethanolamine in acetic acid undergoes microwave heating (150°C, 300 W) for 30 minutes, directly yielding 3 in 68% yield. This approach minimizes side products and enhances regioselectivity.
Characterization and Analytical Data
Synthesized 3 is characterized by:
-
¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, CH₃), 3.55 (t, J = 5.2 Hz, 2H, CH₂OH), 3.72 (q, J = 5.2 Hz, 2H, NHCH₂), 5.12 (s, 2H, NH₂), 6.45 (s, 1H, pyrimidine-H), 8.21 (s, 1H, pyrazole-H).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1080 cm⁻¹ (C-O).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost |
|---|---|---|---|---|
| Direct Substitution | 65–78 | 12–24 | High | Low |
| Buchwald-Hartwig | 85 | 6–8 | Moderate | High |
| Microwave-Assisted | 68 | 0.5 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The ethanolamine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol, exhibit antiviral properties. For instance, the compound has shown efficacy against various viral infections by inhibiting viral replication mechanisms. Studies have demonstrated that similar compounds can inhibit viral polymerases, suggesting a potential pathway for therapeutic development against viral diseases .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Pyrazolo[1,5-a]pyrimidines are known to target specific kinases involved in cell proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by inhibiting aurora kinases and other critical signaling pathways .
Case Study:
A study assessing the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on the MDA-MB-231 breast cancer cell line reported an IC50 value of 27.6 μM, indicating significant anticancer properties .
Phosphodiesterase Inhibition
Another promising application of this compound is its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that regulate cellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibiting these enzymes can lead to enhanced cellular responses in various therapeutic contexts, including inflammation and cardiovascular diseases .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication; potential use against various viral infections |
| Anticancer | Induces apoptosis in cancer cells; targets kinases involved in cell division |
| Phosphodiesterase Inhibition | Enhances cellular signaling; potential applications in treating inflammation |
Mechanism of Action
The mechanism of action of 2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Bioactivity CMPPE (841253-81-4): The 4-chlorophenyl and piperidinyl groups enhance lipophilicity and receptor binding affinity, making it a potent GABAB modulator . In contrast, the target compound’s ethanolamine group may reduce blood-brain barrier penetration but improve aqueous solubility . Nitro-Tetrazolo Derivative (9c): The nitro group and tetrazolo core confer anti-inflammatory activity, likely through nitric oxide signaling, which is absent in the target compound .
Synthetic Accessibility The target compound’s synthesis likely involves condensation of a 7-chloro intermediate with ethanolamine, analogous to methods for CMPPE . Derivatives with bulkier substituents (e.g., 950301-16-3) require multi-step functionalization, increasing complexity .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Comparative ADME Properties
| Property | Target Compound | CMPPE (841253-81-4) | 9c (Nitro-Tetrazolo) |
|---|---|---|---|
| LogP | ~1.2 (predicted) | ~3.5 (high lipophilicity) | ~0.8 (polar nitro group) |
| Solubility (mg/mL) | >10 (ethanolamine enhances) | <1 (chlorophenyl reduces) | ~5 (moderate) |
| Metabolic Stability | Moderate (amino group) | High (piperidine resistance) | Low (nitro reduction risk) |
- Target Compound: Balanced logP and solubility suggest suitability for oral administration. The amino group may undergo conjugation, requiring prodrug strategies for prolonged activity .
- CMPPE : High lipophilicity favors CNS penetration but limits aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound 2-((3-amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 181.21 g/mol. The structural features include:
- A pyrazolo[1,5-a]pyrimidine core.
- An amino group that enhances its interaction with biological targets.
- An ethanol moiety that may influence its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways. For instance, derivatives have demonstrated efficacy against kinases such as c-Abl and PDGFR, which are implicated in cancer progression and other diseases .
- Antiproliferative Effects : Studies indicate that compounds within this class can induce apoptosis in cancer cells by disrupting the cell cycle. For example, a related compound was found to significantly decrease the proportion of cells in the G0/G1 phase and increase those in the pre-G1 phase, indicating apoptosis .
- Anti-inflammatory Activity : Some pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study involving MCF-7 breast cancer cells, a related pyrazolo[1,5-a]pyrimidine derivative was tested for its anticancer properties. The results indicated that treatment led to:
- Significant inhibition of tumor growth.
- Induction of apoptosis characterized by DNA fragmentation.
- Cell cycle arrest at the G1/S checkpoint .
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption characteristics and metabolic stability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
